molecular formula C8H17ClN2 B1510237 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride

8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride

Katalognummer: B1510237
Molekulargewicht: 176.69 g/mol
InChI-Schlüssel: JEIRQRRQKASJCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl. It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.

Vorbereitungsmethoden

The synthesis of 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the conversion of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol to its corresponding amine form. One common method involves the treatment of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol with dry hydrogen chloride gas in ethyl ether to produce the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in receptor binding studies, particularly in the study of neurotransmitter systems.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of 8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride can be compared with other tropane alkaloids, such as:

    Tropine: Another tropane derivative with similar structural features but different biological activities.

    Cocaine: A well-known tropane alkaloid with potent stimulant effects.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H17ClN2

Molekulargewicht

176.69 g/mol

IUPAC-Name

8-methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H

InChI-Schlüssel

JEIRQRRQKASJCF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CCC1CC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.